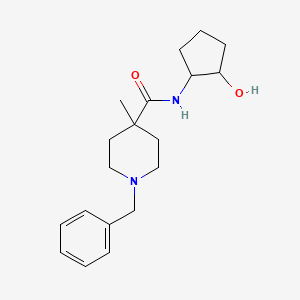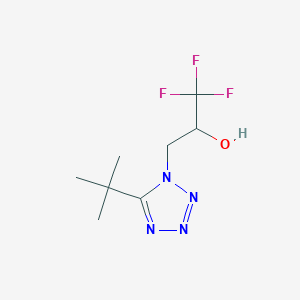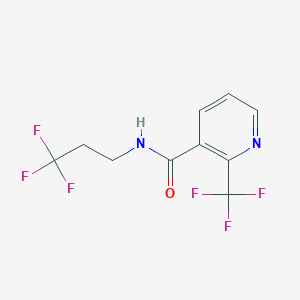
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide, also known as MPX or MPX-004, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPX is a piperidine-based compound that has been synthesized through a series of chemical reactions.
科学研究应用
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a positive effect on cognitive function and memory in animal studies. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
作用机制
The exact mechanism of action of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide is not well understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It has also been shown to inhibit the reuptake of dopamine, which is a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have a positive effect on locomotor activity and motor coordination.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have a number of positive effects on cognitive function and memory, as well as on anxiety and depression-like behaviors. However, one of the main limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
未来方向
There are a number of future directions that could be explored in the study of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide. One area of research that could be explored is the potential use of this compound in the treatment of addiction. It has been shown to have a positive effect on reward and motivation, which could make it a promising candidate for the treatment of addiction. Additionally, more research could be done to understand the exact mechanism of action of this compound and how it interacts with different neurotransmitters in the brain. This could lead to the development of more effective therapies for a variety of neurological disorders.
合成方法
The synthesis of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are piperidine and 4-hydroxytetrahydrofuran. The reaction between these two compounds results in the formation of 4-(oxan-4-yl)piperidine. This intermediate is then reacted with N-methyl-N-(3-methoxypropyl)amine to form this compound. The final product is purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-17(8-3-11-20-2)16(19)18-9-4-14(5-10-18)15-6-12-21-13-7-15/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWYNBUZVZWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCC(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)

![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)

![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
